

An In-depth Technical Guide to Azido-PEG7azide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG7-azide is a homobifunctional crosslinker featuring a seven-unit polyethylene glycol (PEG) spacer terminated at both ends by azide groups. This symmetrical structure and the presence of reactive azide moieties make it a valuable tool in bioconjugation, drug delivery, and the development of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). The PEG chain imparts increased hydrophilicity and biocompatibility to the parent molecule, which can improve the solubility and pharmacokinetic properties of the resulting conjugates. The terminal azide groups enable highly efficient and specific covalent bond formation through "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Chemical Properties and Structure

The fundamental chemical and physical properties of **Azido-PEG7-azide** are summarized in the table below. These properties are crucial for its handling, reactivity, and incorporation into molecular designs.



Property	Value
Molecular Formula	C16H32N6O7
Molecular Weight	420.5 g/mol
CAS Number	225523-86-4
Appearance	Varies (often a colorless to pale yellow oil or solid)
Solubility	Soluble in water and most organic solvents
Purity	Typically >95%
Storage	Recommended storage at -20°C

Structure:

Experimental Protocols Synthesis of Azido-PEG7-azide

The synthesis of **Azido-PEG7-azide** is typically achieved through a two-step process starting from heptaethylene glycol. The hydroxyl end-groups are first activated, commonly by mesylation, to create good leaving groups, followed by nucleophilic substitution with an azide salt.

3.1.1. Step 1: Mesylation of Heptaethylene Glycol

This procedure is adapted from established methods for the mesylation of polyethylene glycols.

Materials:

- Heptaethylene glycol (HO-PEG7-OH)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA)
- Methanesulfonyl chloride (MsCl)



- Argon or Nitrogen gas
- Standard glassware for organic synthesis

Procedure:

- In an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve heptaethylene glycol (1 equivalent) in anhydrous DCM.
- Cool the solution to 0 °C using an ice bath.
- Add triethylamine (2.2 equivalents) to the solution and stir for 15 minutes.
- Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with cold 1 M
 HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated product (MsO-PEG7-OMs). This intermediate is often used in the next step without further purification.

3.1.2. Step 2: Azidation of Mesylated PEG

This protocol describes the nucleophilic substitution of the mesyl groups with azide.

Materials:

- MsO-PEG7-OMs (from Step 1)
- Sodium azide (NaN3)
- Anhydrous dimethylformamide (DMF) or ethanol
- Dichloromethane (DCM)



Deionized water

Procedure:

- Dissolve the crude MsO-PEG7-OMs (1 equivalent) in anhydrous DMF or ethanol.
- Add sodium azide (a significant excess, typically 5-10 equivalents) to the solution.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
- Monitor the reaction for the disappearance of the starting material by TLC or NMR spectroscopy.
- After cooling to room temperature, remove the solvent under reduced pressure.
- Dissolve the residue in DCM and wash with deionized water to remove excess sodium azide and other inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to yield pure Azido-PEG7azide.

Characterization:

The final product should be characterized to confirm its structure and purity.

- ¹H NMR (CDCl₃): Expect a triplet at approximately 3.39 ppm corresponding to the methylene protons adjacent to the azide group (-CH₂-N₃) and a multiplet around 3.65 ppm for the ethylene glycol repeating units.
- ¹³C NMR (CDCl₃): A peak around 50.7 ppm is characteristic of the carbon atom attached to the azide group.
- FT-IR: A strong, sharp absorption band around 2100 cm⁻¹ is indicative of the azide stretching vibration.



Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azido-PEG7-azide

This is a general protocol for the "click" reaction between **Azido-PEG7-azide** and an alkyne-containing molecule. This reaction is widely used in the synthesis of PROTACs and other bioconjugates.[1]

Materials:

- Azido-PEG7-azide
- · Alkyne-functionalized molecule of interest
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Sodium ascorbate
- Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)

Procedure:

- Dissolve **Azido-PEG7-azide** (1 equivalent) and the alkyne-functionalized molecule (2.2 equivalents, for reaction at both ends) in the chosen solvent system.
- In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
- In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
- Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The final concentration of copper is typically in the range of 1-10 mol%.
- Stir the reaction at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS or TLC.
- Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).



• The organic layer is then washed, dried, and concentrated. The final product is purified by flash column chromatography or preparative HPLC.

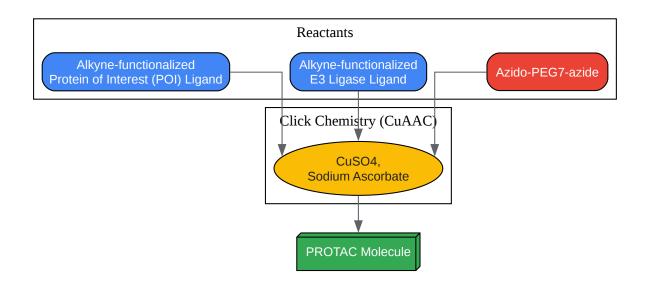
Mandatory Visualizations Synthesis Workflow of Azido-PEG7-azide



Click to download full resolution via product page

Caption: A schematic overview of the two-step synthesis of **Azido-PEG7-azide**.

Application in PROTAC Synthesis via Click Chemistry



Click to download full resolution via product page

Caption: Workflow illustrating the assembly of a PROTAC molecule using **Azido-PEG7-azide** and click chemistry.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG7-azide: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1429408#azido-peg7-azide-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com